2-Methyl-3-phenoxyquinoline
Overview
Description
2-Methyl-3-phenoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with a methyl group at the second position and a phenoxy group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenoxyquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are frequently used. These methods provide a scalable and cost-effective means of producing the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-phenoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Nitroquinoline, halogenated quinoline derivatives.
Scientific Research Applications
2-Methyl-3-phenoxyquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable aromatic structure
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenoxyquinoline involves its interaction with various molecular targets. In antimicrobial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it targets specific enzymes involved in cell cycle regulation, thereby inhibiting cancer cell growth and inducing apoptosis .
Comparison with Similar Compounds
2-Methylquinoline: Lacks the phenoxy group, resulting in different biological activities.
3-Phenoxyquinoline: Lacks the methyl group, which affects its chemical reactivity and biological properties.
2-Phenylquinoline: Substitution of the phenoxy group with a phenyl group alters its interaction with biological targets
Uniqueness: 2-Methyl-3-phenoxyquinoline is unique due to the presence of both the methyl and phenoxy groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-methyl-3-phenoxyquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-16(18-14-8-3-2-4-9-14)11-13-7-5-6-10-15(13)17-12/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIQILSBDFFLFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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